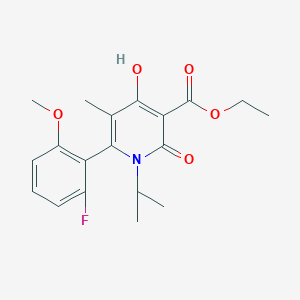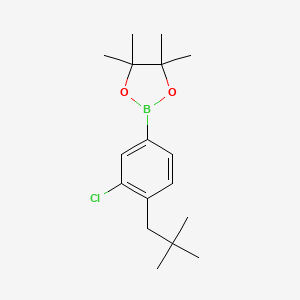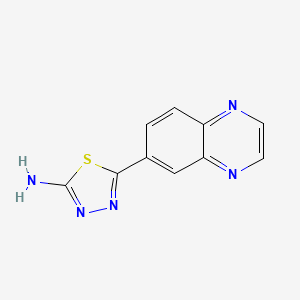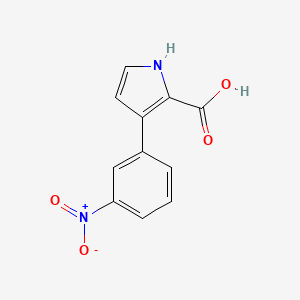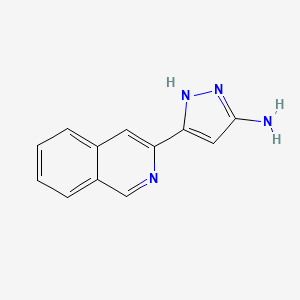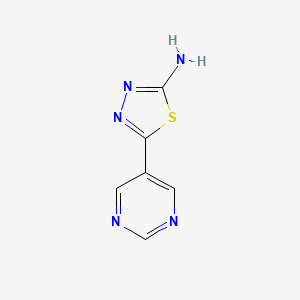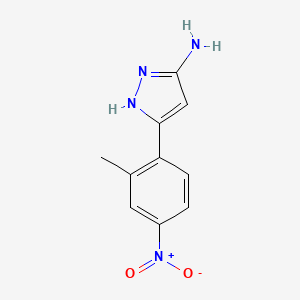
2-(4,5-Dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethoxy-2-nitromandelic Acid is an organic compound characterized by the presence of methoxy groups and a nitro group attached to a mandelic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-2-nitromandelic Acid typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by oxidation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. Subsequent oxidation of the resulting nitrobenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide yields 4,5-Dimethoxy-2-nitromandelic Acid.
Industrial Production Methods
Industrial production methods for 4,5-Dimethoxy-2-nitromandelic Acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures efficient production while minimizing waste and by-products.
化学反応の分析
Types of Reactions
4,5-Dimethoxy-2-nitromandelic Acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aromatic ring can undergo further oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,5-Dimethoxy-2-aminomandelic Acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
科学的研究の応用
4,5-Dimethoxy-2-nitromandelic Acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,5-Dimethoxy-2-nitromandelic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
類似化合物との比較
Similar Compounds
4,5-Dimethoxy-2-nitrobenzoic Acid: Similar structure but lacks the mandelic acid core.
4,5-Dimethoxy-2-nitrophenol: Similar structure but with a hydroxyl group instead of the mandelic acid core.
Uniqueness
4,5-Dimethoxy-2-nitromandelic Acid is unique due to the presence of both methoxy and nitro groups on a mandelic acid core, which imparts distinct chemical and biological properties
特性
分子式 |
C10H11NO7 |
|---|---|
分子量 |
257.20 g/mol |
IUPAC名 |
2-(4,5-dimethoxy-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H11NO7/c1-17-7-3-5(9(12)10(13)14)6(11(15)16)4-8(7)18-2/h3-4,9,12H,1-2H3,(H,13,14) |
InChIキー |
WITKOASYPJSKKF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C(C(=O)O)O)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


